2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial Applications
A study by Rajanarendar et al. (2008) synthesized novel compounds related to benzoimidazole, including structures that could be chemically similar to 2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. These compounds demonstrated significant in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as plant-pathogenic fungi, suggesting potential applications in developing new antimicrobial agents Rajanarendar et al., 2008.
Fluorescence Applications
Wei et al. (2006) explored the synthesis of tridentate ligands derived from benzimidazole and their reactions to form rhenium complexes. These complexes exhibited notable fluorescence properties, indicating potential applications in developing fluorescent materials and probes, which could be relevant to research involving similar benzoimidazole derivatives Wei et al., 2006.
Coordination Chemistry
Peters et al. (2005) investigated a new tripod ligand based on benzoimidazole and its coordination complexes with manganese and rhenium. This research highlights the compound's potential in coordination chemistry and the development of new metal-organic frameworks or catalytic systems Peters et al., 2005.
Corrosion Inhibition
Yadav et al. (2014) studied imidazole derivatives as corrosion inhibitors for mild steel in acidic environments. Given the structural similarities, 2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride may also have applications in corrosion inhibition, contributing to the development of safer and more effective corrosion inhibitors Yadav et al., 2014.
Mechanism of Action
Mode of Action
It is known that benzimidazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13;/h3-7H,1-2H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMFVYGCMINGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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